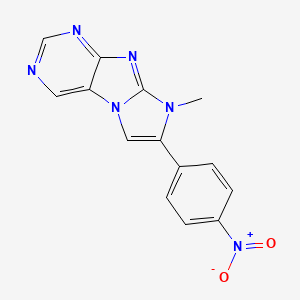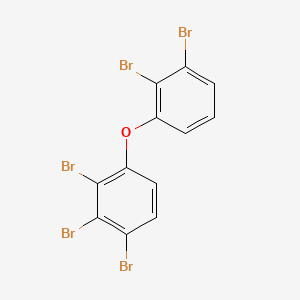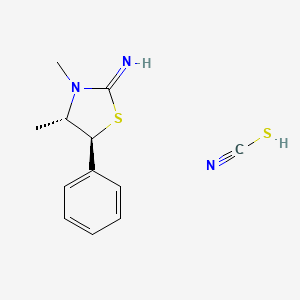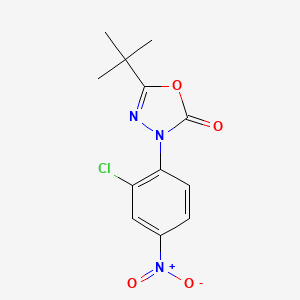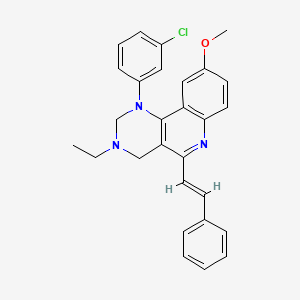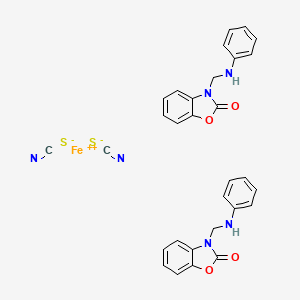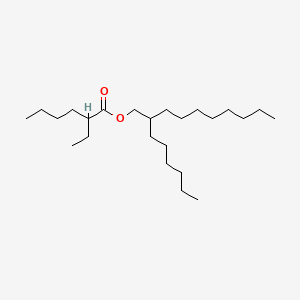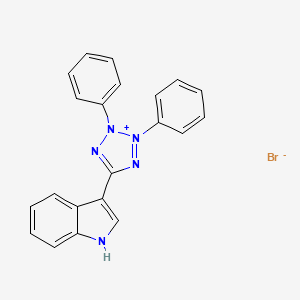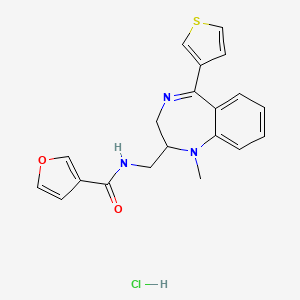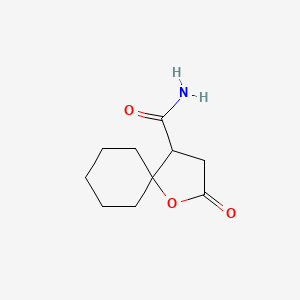![molecular formula C11H14BrN2O9P B12711774 [2-[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-2-oxoethyl]phosphonic acid CAS No. 117627-08-4](/img/structure/B12711774.png)
[2-[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-2-oxoethyl]phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-2-oxoethyl]phosphonic acid is a complex organic compound that features a brominated pyrimidine ring, a hydroxymethyl group, and a phosphonic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-2-oxoethyl]phosphonic acid typically involves multiple steps, starting with the bromination of a pyrimidine derivative. This is followed by the introduction of the oxolan ring and the hydroxymethyl group. The final step involves the addition of the phosphonic acid moiety under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[2-[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-2-oxoethyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The brominated pyrimidine ring can be reduced to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution of the bromine atom could yield a variety of functionalized pyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-2-oxoethyl]phosphonic acid is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study the interactions of phosphonic acids with biological molecules. Its brominated pyrimidine ring also makes it useful in the study of nucleic acid analogs and their interactions with enzymes.
Medicine
In medicine, this compound has potential applications as an antiviral agent. Its structure allows it to mimic natural nucleotides, potentially inhibiting viral replication.
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity. Its phosphonic acid moiety also makes it useful in the development of corrosion inhibitors and other specialty chemicals.
Mécanisme D'action
The mechanism of action of [2-[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-2-oxoethyl]phosphonic acid involves its interaction with specific molecular targets. In biological systems, it can mimic natural nucleotides, allowing it to inhibit enzymes involved in nucleic acid synthesis. This can lead to the inhibition of viral replication or the disruption of other biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-[(2R,3S,5R)-5-(5-chloro-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-2-oxoethyl]phosphonic acid: Similar structure but with a chlorine atom instead of bromine.
[2-[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-2-oxoethyl]phosphonic acid: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of [2-[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-2-oxoethyl]phosphonic acid lies in its brominated pyrimidine ring, which can confer different reactivity and biological activity compared to its chloro- and fluoro- analogs. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
117627-08-4 |
|---|---|
Formule moléculaire |
C11H14BrN2O9P |
Poids moléculaire |
429.11 g/mol |
Nom IUPAC |
[2-[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-2-oxoethyl]phosphonic acid |
InChI |
InChI=1S/C11H14BrN2O9P/c12-5-2-14(11(18)13-10(5)17)8-1-6(7(3-15)22-8)23-9(16)4-24(19,20)21/h2,6-8,15H,1,3-4H2,(H,13,17,18)(H2,19,20,21)/t6-,7+,8+/m0/s1 |
Clé InChI |
UHCRRTILRFWBCQ-XLPZGREQSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)CO)OC(=O)CP(=O)(O)O |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)Br)CO)OC(=O)CP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



